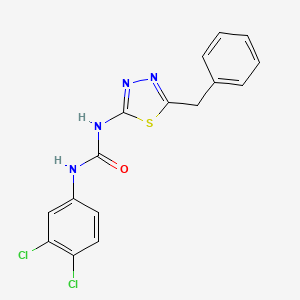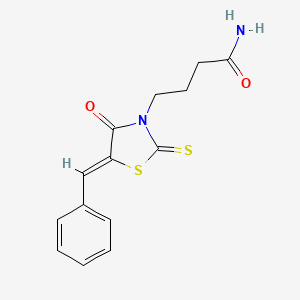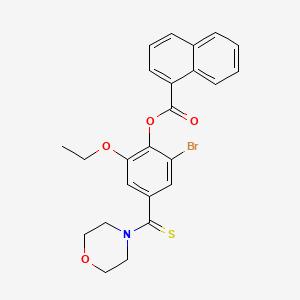![molecular formula C24H26N2O3S B3740285 N-benzyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3740285.png)
N-benzyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide
Vue d'ensemble
Description
“N-benzyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide” is a complex organic compound. It has a molecular formula of C31H32N2O3S, an average mass of 512.662 Da, and a monoisotopic mass of 512.213379 Da . It is structurally similar to N-Methylbenzamide, which is a potent PDE10A inhibitor , and N-Benzylbenzamide, which inhibits the activity of tyrosinase .
Synthesis Analysis
The synthesis of benzamides can be achieved through direct condensation of carboxylic acids and amines . This process can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The reaction at the benzylic position is also crucial for synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It involves a benzyl group, a 3,4-dimethylphenyl group, a methylsulfonyl group, and an amino group . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Reactions at the benzylic position are crucial for this compound. These reactions can include free radical bromination, nucleophilic substitution, and oxidation . Substitutions at the benzylic position can be either SN1 or SN2 .Mécanisme D'action
Mode of Action
The exact mode of action of Oprea1_387203 is not fully understood. It is believed to interact with its targets, leading to changes in cellular processes. This interaction could involve binding to the active site of an enzyme or receptor, altering its function .
Biochemical Pathways
The downstream effects of these pathway alterations would depend on the specific targets and pathways involved .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Oprea1_387203 are not well-studied. These properties would determine the compound’s bioavailability, or how much of the drug reaches its intended targets in the body. Factors such as solubility, stability, and the presence of transport proteins can all influence ADME properties .
Result of Action
The molecular and cellular effects of Oprea1_387203’s action would depend on its specific targets and mode of action. These effects could range from changes in gene expression to alterations in cellular metabolism or signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Oprea1_387203. These factors could include pH, temperature, and the presence of other molecules in the cellular environment. Understanding these influences is crucial for optimizing the use of the compound .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide in lab experiments is its ability to selectively target specific molecular pathways involved in various diseases. This allows for a more targeted approach to disease treatment and can potentially reduce the side effects associated with traditional therapies. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research involving N-benzyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide. One potential avenue of research is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another potential direction is to develop more efficient and cost-effective synthesis methods for this compound, which could make it more accessible for research and potential clinical use. Additionally, further studies are needed to fully elucidate the mechanism of action and biochemical and physiological effects of this compound in different disease contexts.
Applications De Recherche Scientifique
N-benzyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific molecular pathways. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, it has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
N-benzyl-4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-18-9-14-23(15-19(18)2)26(30(3,28)29)17-21-10-12-22(13-11-21)24(27)25-16-20-7-5-4-6-8-20/h4-15H,16-17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLGMFFGQFGAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


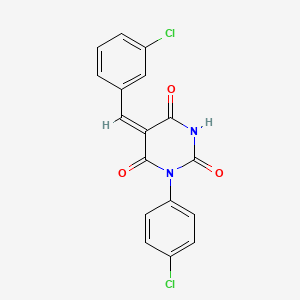
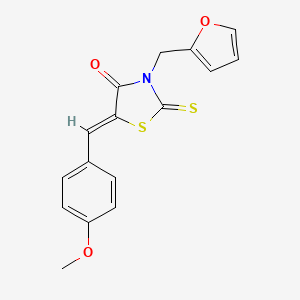
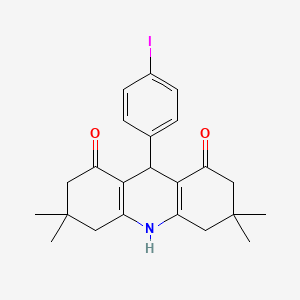
![N-{[(4-iodophenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B3740221.png)
![dimethyl 4-[2-(benzyloxy)phenyl]-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3740227.png)
![(2-ethoxy-6-iodo-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3740235.png)
![N-(4-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3740239.png)
![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3740255.png)
![N-(3,4-dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3740257.png)

![2-fluoro-N-[3-nitro-5-(2-pyridinylthio)phenyl]benzamide](/img/structure/B3740297.png)
